molecular formula C22H18N2O2 B10874286 3-(2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one

3-(2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B10874286
M. Wt: 342.4 g/mol
InChI Key: MRQNUCNKQICMBO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxy group on the phenyl ring and a methyl group on the other phenyl ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Lacks the methoxy and methyl groups, resulting in different chemical properties.

    3-(4-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone: Features a methoxy group on the other phenyl ring.

    3-(2-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone: Similar structure but without the methyl group.

Uniqueness

3-(2-Methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity, solubility, and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c1-15-11-13-16(14-12-15)21-23-18-8-4-3-7-17(18)22(25)24(21)19-9-5-6-10-20(19)26-2/h3-14H,1-2H3

InChI Key

MRQNUCNKQICMBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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